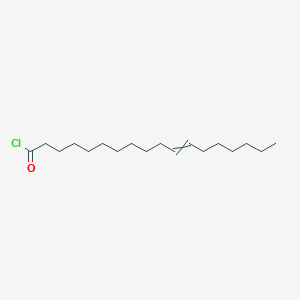![molecular formula C12H9N3 B1598785 1-Phenyl-1H-imidazo[4,5-c]pyridine CAS No. 61532-35-2](/img/structure/B1598785.png)
1-Phenyl-1H-imidazo[4,5-c]pyridine
Descripción general
Descripción
1-Phenyl-1H-imidazo[4,5-c]pyridine is a chemical compound with the molecular weight of 195.22 . It is known to play a crucial role in numerous disease conditions . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .
Synthesis Analysis
The synthesis of imidazo[4,5-c]pyridines has been achieved by reacting 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes . A photocatalytic approach for the synthesis of imidazo[4,5-b]pyridines has also been developed .Molecular Structure Analysis
The molecular structure of this compound is characterized by an imidazole ring fused with a pyridine moiety . The presence of hydrogen bond is confirmed by appearance in the IR spectra of a very broad and strong contour in the 2000–3100 cm−1 range .Chemical Reactions Analysis
Imidazo[4,5-c]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 105-106°C .Aplicaciones Científicas De Investigación
Luminescent Materials
1-Phenyl-1H-imidazo[4,5-c]pyridine derivatives have been studied for their potential in creating luminescent materials. For instance, research conducted by Volpi et al. (2017) demonstrated the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives with significant Stokes' shifts and tunable quantum yields, showcasing their application in the development of low-cost luminescent materials (Volpi et al., 2017).
Fluorescent pH Probes
Imidazo[1,5-a]pyridine-based compounds have also been utilized as fluorescent pH probes for acidic conditions, as evidenced by the work of Zhang et al. (2015). These compounds offer fast response times, high selectivity and sensitivity, and good reversibility, making them suitable for monitoring pH in various settings (Zhang et al., 2015).
Antimicrobial Evaluation
Research on imidazo[1,2-a]pyridine scaffolds has revealed their potential in antimicrobial applications. Kumar et al. (2017) developed novel organoselenium derivatives of imidazo[1,2-a]pyridine, which showed promising antimicrobial effects. This study emphasizes the scaffold's versatility in generating compounds for combating microbial resistance (Kumar et al., 2017).
Chemical Sensors
Imidazo[1,5-a]pyridine derivatives have been investigated for their application in chemical sensing. Hutt et al. (2012) described the synthesis of imidazo[1,5-a]pyridinium ions that act as pH sensors with dual emission pathways, showcasing the adaptability of this scaffold in the development of advanced chemical sensors (Hutt et al., 2012).
Electron Transport Materials
Wang et al. (2015) explored the use of pyridine-containing phenanthroimidazole derivatives as electron transport materials (ETMs) for OLEDs. Their findings demonstrate how structural modifications can optimize the trade-offs between electron mobility and energy levels, leading to enhanced performance in electronic devices (Wang et al., 2015).
Membrane Probes
Imidazo[1,5-a]pyridine-based fluorophores have been synthesized and evaluated for their suitability as membrane probes. Renno et al. (2022) highlighted these compounds' solvatochromic behavior and successful intercalation into lipid bilayers, indicating their potential for studying membrane dynamics (Renno et al., 2022).
Mecanismo De Acción
Target of Action
For instance, some imidazopyridines are known to modulate GABA A receptors .
Mode of Action
Imidazopyridines are known to influence many cellular pathways necessary for the proper functioning of cells . They can act as positive allosteric modulators of GABA A receptors, enhancing the effect of the neurotransmitter GABA .
Biochemical Pathways
Imidazopyridines can influence various biochemical pathways. For instance, some imidazopyridines have been found to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This can lead to the transcription of genes involved in immune and inflammatory responses.
Pharmacokinetics
The design and synthesis of bioisosteres, such as imidazopyridines, can improve selectivity, pharmacokinetics, and metabolic stability, and reduce different side effects, including toxicity .
Result of Action
Imidazopyridines have been found to exhibit various biological activities, including anti-cancer, anti-viral, anti-inflammatory, sedative hypnotic, anti-diabetic, and anti-hypertensive properties .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-phenylimidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-10(5-3-1)15-9-14-11-8-13-7-6-12(11)15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOGPLXHZSSJBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416162 | |
| Record name | 1-phenylimidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61532-35-2 | |
| Record name | 1-phenylimidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B1598715.png)

![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide](/img/structure/B1598717.png)
![1,3,5,7,9,11,13,15-Octakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1598720.png)
